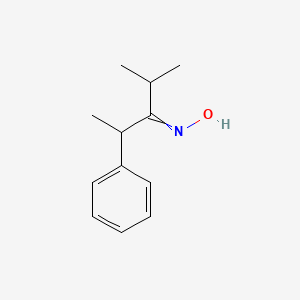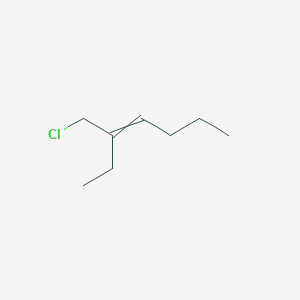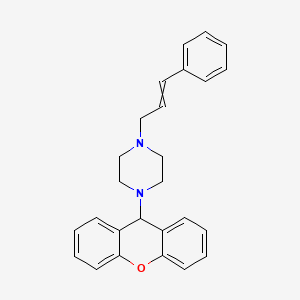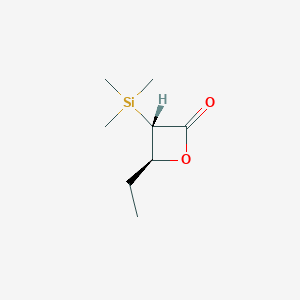
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is a chiral oxetanone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can be achieved through the [2+2] cyclocondensation of acyl bromides and aldehydes. This reaction is typically catalyzed by cooperative aluminum salen-pyridinium catalysts, which provide high enantioselectivity and trans-selectivity . The reaction conditions often involve the use of aprotic solvents and controlled temperatures to ensure optimal yields and stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of β-lactone synthesis can be applied. Industrial production would likely involve scalable catalytic processes, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often involving catalysts or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one serves as a valuable building block for the synthesis of more complex molecules. Its strained ring structure makes it a reactive intermediate in various organic transformations.
Biology and Medicine
The compound’s potential as an enzyme inhibitor has been explored, particularly in the context of fatty acid synthase inhibition. This makes it a candidate for the development of anti-obesity and anti-cancer drugs .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that benefit from the unique properties of β-lactones.
Mécanisme D'action
The mechanism by which (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets, such as enzymes. The strained ring structure of the oxetanone allows it to act as a potent inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions like obesity and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrolipstatin (Orlistat): A well-known β-lactone used as an anti-obesity drug.
Other β-Lactones: Various natural and synthetic β-lactones that act as enzyme inhibitors.
Uniqueness
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
67354-14-7 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
(3S,4S)-4-ethyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C8H16O2Si/c1-5-6-7(8(9)10-6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
Clé InChI |
HSLKCCNEEPYDMB-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
SMILES canonique |
CCC1C(C(=O)O1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
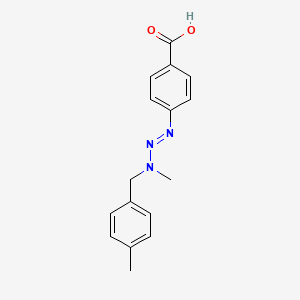
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
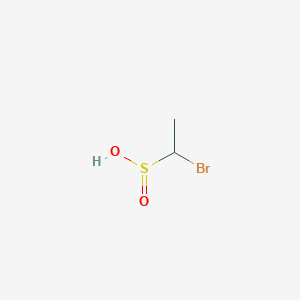



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

